5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol
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Overview
Description
5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[221]heptan-2-yl]phenol is a chemical compound known for its unique structure and properties It is a derivative of phenol, featuring a bicyclic heptane ring system with methyl and trimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic heptane ring system, which can be derived from camphor or borneol.
Functionalization: The bicyclic ring is then functionalized to introduce the phenol group. This can be achieved through various organic reactions, such as Friedel-Crafts alkylation.
Methylation: The final step involves the methylation of the phenol group to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in various biochemical reactions. The bicyclic structure provides rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Borneol: A bicyclic alcohol with similar structural features.
Camphor: Another bicyclic compound with a ketone functional group.
Menthol: A cyclic alcohol with a similar ring system but different substituents.
Uniqueness
5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol is unique due to its specific combination of a phenol group with a bicyclic heptane ring system, providing distinct chemical and physical properties that differentiate it from other similar compounds.
Properties
CAS No. |
488758-91-4 |
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Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
5-methyl-2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C17H24O/c1-11-5-6-13(15(18)9-11)14-10-12-7-8-17(14,4)16(12,2)3/h5-6,9,12,14,18H,7-8,10H2,1-4H3/t12-,14+,17+/m0/s1 |
InChI Key |
NYYGACIUGBJQHR-DXCKQFNASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H]2C[C@@H]3CC[C@]2(C3(C)C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC3CCC2(C3(C)C)C)O |
Origin of Product |
United States |
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